p-Tolyl chloroformate
Overview
Description
p-Tolyl chloroformate: is an organic compound with the molecular formula C8H7ClO2 . It is also known by its IUPAC name, 4-methylphenyl carbonochloridate . This compound is a member of the chloroformate family, which are esters of chloroformic acid. This compound is a colorless liquid that is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Tolyl chloroformate can be synthesized through the reaction of p-toluidine with phosgene . The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
C7H7NH2+COCl2→C8H7ClO2+HCl
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar methods but with optimized conditions to ensure higher yields and purity. The process involves careful control of temperature and the use of continuous flow reactors to manage the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions: p-Tolyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonates.
Hydrolysis: It hydrolyzes in the presence of water to form and .
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form carbamates.
Alcohols: Reacts with alcohols under basic conditions to form carbonates.
Water: Hydrolyzes in the presence of water.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
p-Tolyl Alcohol: Formed from hydrolysis.
Scientific Research Applications
p-Tolyl chloroformate is widely used in scientific research due to its versatility as a reagent. Some of its applications include:
Chemistry: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Mechanism of Action
The mechanism of action of p-Tolyl chloroformate involves its reactivity as an electrophile. It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. The molecular targets are typically the nucleophilic sites on the reacting molecules, and the pathways involve the formation of intermediate complexes that lead to the final products .
Comparison with Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
Comparison: p-Tolyl chloroformate is unique due to the presence of the p-tolyl group , which imparts different reactivity and physical properties compared to other chloroformates. For example, the methyl and ethyl chloroformates are more volatile and less reactive, while benzyl chloroformate is used primarily for introducing protecting groups in peptide synthesis .
Properties
IUPAC Name |
(4-methylphenyl) carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFZPIYYMJUNRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80918199 | |
Record name | 4-Methylphenyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80918199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937-62-2, 52286-75-6 | |
Record name | Carbonochloridic acid, 4-methylphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Tolyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylphenyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80918199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tolyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-tolyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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